molecular formula C22H20N4 B1222535 N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine

N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine

Cat. No. B1222535
M. Wt: 340.4 g/mol
InChI Key: PMUPQNIDIMQBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Antibacterial and Antifungal Properties

N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine derivatives have shown significant antibacterial and antifungal activities. A study synthesized a series of compounds using this structure and evaluated them against various strains of bacteria and fungi. The results indicated that these compounds are potent in inhibiting the growth of organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans (Kushwaha & Sharma, 2022).

Electrochemical Properties

The compound has been used in the synthesis and characterization of conducting copolymers. Research has shown that copolymerizations involving variants of this chemical structure can result in materials with useful electrochemical properties. Such materials have been characterized using techniques like cyclic voltammetry and conductivity measurements, indicating potential applications in electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

Catalysis

N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine derivatives have also been explored for their catalytic properties. A study reported the formation of new ionic cobalt(III) complexes based on this compound, showing promising results as catalysts for the coupling of epoxides with carbon dioxide. This indicates potential applications in industrial processes aimed at carbon capture and utilization (Adolph et al., 2015).

properties

Product Name

N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine

Molecular Formula

C22H20N4

Molecular Weight

340.4 g/mol

IUPAC Name

2-N-[2-(4-methylphenyl)-5-phenylpyrazol-3-yl]benzene-1,2-diamine

InChI

InChI=1S/C22H20N4/c1-16-11-13-18(14-12-16)26-22(24-20-10-6-5-9-19(20)23)15-21(25-26)17-7-3-2-4-8-17/h2-15,24H,23H2,1H3

InChI Key

PMUPQNIDIMQBFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)NC4=CC=CC=C4N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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